2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate
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Overview
Description
Preparation Methods
The synthesis of 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate involves several steps. One common method includes the esterification of 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and allows for better control over reaction conditions.
Chemical Reactions Analysis
2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Scientific Research Applications
2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate can be compared with similar compounds such as:
2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenol: The alcohol precursor used in its synthesis.
2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenal: An aldehyde derivative.
2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenone: A ketone derivative.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
CAS No. |
94231-50-2 |
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Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
[(E)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enyl] acetate |
InChI |
InChI=1S/C16H26O2/c1-6-14(11-18-13(3)17)8-10-15-9-7-12(2)16(15,4)5/h7-8,15H,6,9-11H2,1-5H3/b14-8+ |
InChI Key |
NBMXNMWUUZTCKQ-RIYZIHGNSA-N |
Isomeric SMILES |
CC/C(=C\CC1CC=C(C1(C)C)C)/COC(=O)C |
Canonical SMILES |
CCC(=CCC1CC=C(C1(C)C)C)COC(=O)C |
Origin of Product |
United States |
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